Acetyl caprolactam

Description

Structure

3D Structure

Properties

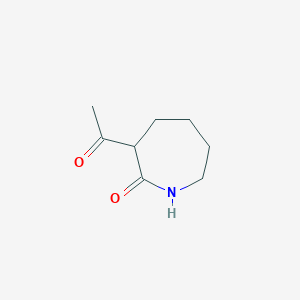

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-acetylazepan-2-one |

InChI |

InChI=1S/C8H13NO2/c1-6(10)7-4-2-3-5-9-8(7)11/h7H,2-5H2,1H3,(H,9,11) |

InChI Key |

ASTAFWNFKJWCLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCCNC1=O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of N-Acetyl Caprolactam in the Anionic Ring-Opening Polymerization of ε-Caprolactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of N-acetyl caprolactam in the anionic ring-opening polymerization (AROP) of ε-caprolactam to produce Polyamide 6 (PA6). This process is of significant interest due to its rapid reaction rates and the versatility of the resulting polymer.[1][2][3] This document details the underlying mechanism, presents quantitative data on the influence of reaction parameters, outlines experimental protocols, and provides visual representations of the polymerization process.

Core Concepts: The Function of N-Acetyl Caprolactam as an Activator

In the anionic polymerization of ε-caprolactam, a strong base is used to generate a caprolactam anion.[1] However, this anion is not sufficiently reactive to efficiently initiate polymerization on its own.[1] This is where an activator, such as N-acetyl caprolactam, plays a pivotal role.

N-acetyl caprolactam is a monofunctional activator that significantly accelerates the polymerization process.[1][2] Its primary function is to provide a more electrophilic site for the nucleophilic attack of the caprolactam anion.[1] The N-acyl group of N-acetyl caprolactam is more susceptible to attack than the carbonyl group of the ε-caprolactam monomer. This initial reaction creates a growing chain end that is highly reactive and readily propagates the polymerization.

The use of N-acetyl caprolactam allows for precise control over the molecular weight of the resulting Polyamide 6.[1][4][5] By adjusting the concentration of the activator, the number of active sites in the polymerization system can be controlled, which in turn dictates the final molecular weight of the polymer.[4][5]

Quantitative Data Summary

The concentration of N-acetyl caprolactam and the polymerization temperature significantly influence the reaction kinetics and the properties of the final polymer. The following tables summarize key quantitative data from cited research.

Table 1: Effect of Activator (N-Acetyl Caprolactam) Concentration on Molecular Weight and Polydispersity Index (PDI) of Polyamide 6

| N-Acetyl Caprolactam Concentration (wt %) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 0.2 | 45,000 | 2.1 |

| 0.4 | 30,000 | 2.0 |

| 0.6 | 22,000 | 1.9 |

| 0.8 | 18,000 | 1.8 |

| 1.0 | 15,000 | 1.7 |

Data synthesized from graphical representations in literature.[4]

Table 2: Influence of Temperature and Catalyst/Activator Concentration on Polymerization Induction Time and Complex Viscosity

| Catalyst/Activator Concentration (mol %) | Temperature (°C) | Induction Time (s) | Final Complex Viscosity (Pa·s) |

| 1.5 / 1.5 | 140 | ~120 | ~1.0 x 105 |

| 1.5 / 1.5 | 160 | ~60 | ~8.0 x 104 |

| 1.5 / 1.5 | 170 | ~30 | ~6.0 x 104 |

| 3.0 / 3.0 | 140 | ~60 | ~1.2 x 105 |

| 3.0 / 3.0 | 160 | ~30 | ~9.0 x 104 |

| 3.0 / 3.0 | 170 | <30 | ~7.0 x 104 |

Data synthesized from graphical representations in literature.[2]

Experimental Protocols

The following is a generalized experimental protocol for the anionic ring-opening polymerization of ε-caprolactam using N-acetyl caprolactam as an activator.

Materials

-

ε-Caprolactam (monomer)

-

Strong base catalyst (e.g., sodium hydride (NaH), ε-caprolactam magnesium bromide)[1][6][7]

-

Anhydrous solvent (e.g., toluene, or bulk polymerization)[1]

-

Inert gas (Nitrogen or Argon)[1]

Procedure

-

Drying of Monomer: Thoroughly dry the ε-caprolactam under vacuum at 60-70°C for several hours to remove any moisture, which can inhibit the polymerization.[1]

-

Monomer Melting and Catalyst Addition: In a flame-dried reaction vessel under an inert atmosphere, melt the dried ε-caprolactam at 80-90°C.[1] Carefully add the catalyst to the molten caprolactam. The mixture is stirred until the evolution of hydrogen gas ceases (if using NaH), indicating the formation of the caprolactam anion initiator.[1]

-

Activator Addition and Polymerization: Increase the temperature to the desired polymerization temperature (typically 140-180°C).[1] Add the N-acetyl caprolactam to the reaction mixture with vigorous stirring.[1] The polymerization is typically rapid and exothermic, with a significant increase in viscosity.[1] The reaction is usually complete within 15-30 minutes.[1]

-

Isolation and Purification: After the polymerization is complete, the solid Polyamide 6 is removed from the reactor. The polymer is then ground or pelletized and washed with hot water and/or an organic solvent (e.g., methanol) to remove any unreacted monomer and oligomers.[1]

-

Drying: The purified polymer is dried in a vacuum oven at 80-100°C until a constant weight is achieved.[1]

Visualizing the Process: Diagrams

The following diagrams illustrate the key pathways and workflows in the anionic polymerization of ε-caprolactam activated by N-acetyl caprolactam.

Caption: Mechanism of anionic ring-opening polymerization of ε-caprolactam.

Caption: General experimental workflow for Polyamide 6 synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Anionic Ring-Opening Polymerization of 뵉Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst - American Chemical Society - Figshare [acs.figshare.com]

- 6. Optimizing conditions for anionic polymerization of caprolactam for inkjetting | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-acetyl-epsilon-caprolactam: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-acetyl-epsilon-caprolactam. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for ease of reference, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

N-acetyl-epsilon-caprolactam is a colorless to light yellow, clear liquid.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 155.19 g/mol | [2][3][5] |

| 155.2 g/mol | [1][4] | |

| 155.1943 g/mol | [6] | |

| Boiling Point | 134-135 °C at 26 mmHg | [2][3] |

| Density | 1.094 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.489 | [2][3] |

| Flash Point | >230 °F (>110 °C) | [2] |

| 122 °C (251.6 °F) - closed cup | ||

| Water Solubility | 81.7 g/L at 20 °C | [2] |

| LogP | 0.95 at 23 °C | [2] |

| Vapor Pressure | 2.71 Pa at 20 °C | [2] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

Chemical Structure and Identifiers

N-acetyl-epsilon-caprolactam is a derivative of caprolactam, featuring an acetyl group attached to the nitrogen atom of the seven-membered ring.[2] It is classified as a member of the caprolactam family.[2]

| Identifier | Value | Source(s) |

| IUPAC Name | 1-acetylazepan-2-one | [5] |

| 1-Acetyl-2-oxohexamethyleneimine | ||

| CAS Number | 1888-91-1 | [2][4] |

| SMILES | CC(=O)N1CCCCCC1=O | [5][7] |

| InChI | InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3 | [5][6] |

| InChIKey | QISSLHPKTCLLDL-UHFFFAOYSA-N | [5][6] |

| Synonyms | N-Acetylcaprolactam, 1-Acetylhexahydro-2H-azepin-2-one, N-Acetyl-2-oxohexamethyleneimine | [2][3] |

Experimental Protocols

Synthesis of N-acetyl-epsilon-caprolactam

A common method for the synthesis of N-acetyl-epsilon-caprolactam involves the reaction of caprolactam with acetic anhydride.[8] The following protocol is based on a reported procedure.[8]

Materials:

-

Caprolactam (1 mol, 113.2 g)

-

Acetic anhydride (1.2 mol, 122.5 g)

-

Toluene

Equipment:

-

Reactor with heating capabilities (e.g., oil bath)

-

Metering pumps

-

Distillation apparatus

Procedure:

-

Solution Preparation:

-

Reaction:

-

Work-up and Purification:

-

After the reaction is complete, collect the reaction solution.[8]

-

Remove the toluene solvent, acetic acid byproduct, and any unreacted acetic anhydride by distillation.[8]

-

Purify the resulting crude product by vacuum distillation to obtain N-acetyl-epsilon-caprolactam.[8] A yield of approximately 94% (145.9 g) can be expected.[8]

-

Caption: Workflow for the synthesis of N-acetyl-epsilon-caprolactam.

Analytical Methods

The characterization and purity assessment of N-acetyl-epsilon-caprolactam can be performed using various analytical techniques.

-

Gas Chromatography (GC): Purity is often reported as ≥98% as determined by GC.[1][4]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a suitable method for the analysis of caprolactam and its derivatives.[9] For N-acetyl-epsilon-caprolactam, detection can be performed at wavelengths such as 210 nm and 218 nm.[9]

-

Mass Spectrometry (MS): GC-MS and LC-MS are powerful tools for identifying N-acetyl-epsilon-caprolactam and confirming its molecular weight.[5][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, confirming the arrangement of protons and carbons in the molecule.[5][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide carbonyl groups.[5][6][12]

Applications and Biological Relevance

The primary application of N-acetyl-epsilon-caprolactam is in polymer chemistry. It serves as an initiator or activator for the anionic ring-opening polymerization of ε-caprolactam to produce Polyamide 6 (Nylon 6).[2][3][13] The use of monofunctional N-acetyl-epsilon-caprolactam allows for precise control over the molecular weight of the resulting polymer and prevents cross-linking reactions, especially at elevated temperatures.[13]

There is limited information in the reviewed literature regarding specific signaling pathways or direct drug development applications for N-acetyl-epsilon-caprolactam itself. Its relevance to the pharmaceutical field may be as an impurity or a starting material in the synthesis of other compounds.[5] The biological activity of its parent compound, ε-caprolactam, has been studied, and it is generally considered to have low toxicity in humans.[14]

Caption: Role of N-acetyl-epsilon-caprolactam in Nylon 6 synthesis.

References

- 1. N-Acetyl-ε-caprolactam | CymitQuimica [cymitquimica.com]

- 2. N-Acetylcaprolactam | 1888-91-1 [chemicalbook.com]

- 3. N-Acetylcaprolactam | 1888-91-1 [amp.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. N-Acetylcaprolactam | C8H13NO2 | CID 15904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Acetylcaprolactam [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. N-Acetylcaprolactam synthesis - chemicalbook [chemicalbook.com]

- 9. osha.gov [osha.gov]

- 10. N-Acetylcaprolactam [webbook.nist.gov]

- 11. N-Acetylcaprolactam(1888-91-1) 1H NMR spectrum [chemicalbook.com]

- 12. N-Acetylcaprolactam(1888-91-1) IR Spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biologic activity of epsilon-caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl Caprolactam: A Monofunctional Activator for Polyamide 6 Synthesis

An In-depth Technical Guide for Researchers and Scientists

N-acetyl-ε-caprolactam (AcCL) serves as a widely utilized monofunctional activator in the anionic ring-opening polymerization (AROP) of ε-caprolactam to produce polyamide 6 (PA6). Its primary function is to initiate the polymerization process efficiently, enabling the synthesis of linear polyamide 6 with controlled molecular weights.[1][2] This technical guide delves into the core principles of using acetyl caprolactam, providing detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows.

The anionic polymerization of ε-caprolactam is a rapid and highly efficient method for producing high-molecular-weight PA6.[1] The process is initiated by a strong base that generates a caprolactam anion. However, this anion alone is not reactive enough to initiate polymerization effectively. Activators like this compound are introduced to accelerate the polymerization by providing a more susceptible site for nucleophilic attack by the caprolactam anion, which starts a chain reaction leading to the formation of the polyamide.[1]

One of the key advantages of using a monofunctional activator like this compound is the ability to prevent cross-linking reactions, particularly at elevated temperatures above 220°C.[2][3] This allows for the production of a soluble and meltable polymer. Furthermore, the concentration of this compound can be precisely adjusted to control the molecular weight of the resulting polyamide 6.[2]

Mechanism of Action

The anionic ring-opening polymerization of ε-caprolactam initiated by a strong base and activated by N-acetyl-ε-caprolactam proceeds through a well-established mechanism. The process can be broken down into initiation and propagation steps.

Quantitative Data Summary

The concentration of this compound has a direct and significant impact on the molecular weight of the synthesized polyamide 6. The following tables summarize key quantitative data from various studies.

| Activator (AcCL) Conc. (wt%) | Catalyst (NaH) Conc. (wt%) | Reaction Temp. (°C) | Number-Average Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |

| 2.0 | 0.4 | 235 | 7.9 | ~1.8 | >95 |

| 1.5 | 0.4 | 235 | 15.2 | ~1.8 | >95 |

| 1.0 | 0.4 | 235 | 28.4 | ~1.8 | >95 |

| 0.5 | 0.4 | 235 | 50.7 | ~1.8 | >95 |

Data compiled from a study on the effects of activator and catalyst concentration.[2]

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis and characterization of polyamide 6 using this compound as a monofunctional activator.

Materials

-

ε-Caprolactam (monomer), 99% purity[4]

-

N-acetyl-ε-caprolactam (AcCL) (activator), 99% purity[4]

-

Sodium hydride (NaH) (catalyst) or other strong bases like sodium dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL)[4]

-

Argon or Nitrogen gas (inert atmosphere)

-

Hexafluoroisopropanol (for GPC analysis)[2]

-

Formic acid or concentrated sulfuric acid (for dissolving the polymer)[2]

Synthesis of Polyamide 6

A typical laboratory-scale synthesis of polyamide 6 using N-acetyl-caprolactam as the activator is as follows:[1]

-

Drying: Dry the ε-caprolactam at 60°C for 24 hours to remove any moisture, which can inhibit the anionic polymerization.[4]

-

Melt and Inert Atmosphere: In a reaction vessel equipped with a mechanical stirrer and an inlet for inert gas, melt the dried ε-caprolactam under a nitrogen or argon atmosphere at a temperature of approximately 130°C.[2]

-

Catalyst Addition: Once the monomer is completely melted and homogenous, add the catalyst (e.g., NaH) to the molten caprolactam and stir until it is fully dissolved. This step generates the caprolactam anions necessary for initiating the polymerization.[2]

-

Activator Addition: Introduce the N-acetyl-ε-caprolactam activator into the mixture. The amount of activator will determine the final molecular weight of the polyamide 6.[2]

-

Polymerization: Raise the temperature to the desired polymerization temperature (e.g., 150-180°C or higher) and maintain it for the specified reaction time.[2] The viscosity of the mixture will increase significantly as the polymerization proceeds.

-

Cooling and Extraction: After the polymerization is complete, cool the reactor to room temperature. The resulting solid polyamide 6 can then be removed. To remove any unreacted monomer and catalyst residues, the polymer can be crushed and washed with hot water.[5]

Characterization

-

Gel Permeation Chromatography (GPC): Dissolve the dried and purified polyamide 6 in hexafluoroisopropanol at a concentration of 3-5 mg/mL.[2] Use a GPC instrument with a suitable column set (e.g., poly(methyl methacrylate) standards for calibration) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2]

-

Differential Scanning Calorimetry (DSC): Use a DSC instrument to determine the melting temperature (Tm) and crystallinity of the synthesized polyamide 6. A typical procedure involves heating the sample from room temperature to 250°C at a rate of 10°C/min to erase the thermal history, followed by cooling to 0°C at 10°C/min, and then a second heating scan to 250°C at 10°C/min.[2]

Logical Relationships in Polymerization Control

The precise control over the final properties of polyamide 6 is a critical aspect of its synthesis. The relationships between the concentration of the monofunctional activator, the resulting number of active sites, and the final molecular weight are logically interconnected.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Anionic Ring-Opening Polymerization of 뵉Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst - American Chemical Society - Figshare [acs.figshare.com]

- 4. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Physical and chemical properties of 1-acetylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-acetylazepan-2-one, also known as N-acetyl-ε-caprolactam. The document details its chemical identity, physicochemical characteristics, spectral data, synthesis and purification protocols, reactivity, and potential biological significance. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies and visualizations of key processes are included to support researchers and drug development professionals in their understanding and application of this compound.

Chemical Identity and Physical Properties

1-acetylazepan-2-one is a derivative of ε-caprolactam, a key monomer in the production of Nylon-6. The introduction of an acetyl group to the nitrogen atom modifies its chemical properties, making it a subject of interest in organic synthesis and polymer chemistry.

Table 1: Chemical Identifiers of 1-acetylazepan-2-one

| Identifier | Value |

| IUPAC Name | 1-acetylazepan-2-one[1][2] |

| Synonyms | N-Acetyl-ε-caprolactam, N-Acetylcaprolactam, Acetylcaprolactam[2][3] |

| CAS Number | 1888-91-1[2][4] |

| Molecular Formula | C₈H₁₃NO₂[2][4] |

| Molecular Weight | 155.19 g/mol [2][4] |

| InChI Key | QISSLHPKTCLLDL-UHFFFAOYSA-N[2] |

| SMILES | CC(=O)N1CCCCCC1=O[2] |

Table 2: Physical Properties of 1-acetylazepan-2-one

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 134-135 °C at 26 mmHg | [4] |

| Density | 1.094 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.489 | [4] |

| Water Solubility | 81.7 g/L at 20 °C | [4] |

| LogP | 0.95 at 23 °C | [3] |

| Vapor Pressure | 2.71 Pa at 20 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

Synthesis and Purification

A common and efficient method for the synthesis of 1-acetylazepan-2-one is the acetylation of ε-caprolactam using acetic anhydride. The following protocol provides a detailed procedure for its laboratory-scale preparation and subsequent purification.

Experimental Protocol: Synthesis of 1-acetylazepan-2-one

Materials:

-

ε-Caprolactam

-

Acetic anhydride

-

Toluene

-

Apparatus for heating under reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ε-caprolactam in toluene.

-

Add a molar excess of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for a duration sufficient to ensure complete acetylation, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation.[5][6][7]

Spectral Analysis

The structural elucidation of 1-acetylazepan-2-one is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-acetylazepan-2-one exhibits characteristic signals corresponding to the protons of the acetyl group and the seven-membered ring.

Table 3: ¹H NMR Spectral Data of 1-acetylazepan-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | t | 2H | -N-CH₂- (C7-H) |

| ~2.5 | s | 3H | -C(=O)-CH₃ |

| ~2.4 | t | 2H | -CH₂-C(=O) (C2-H) |

| ~1.7 | m | 6H | -CH₂-CH₂-CH₂- (C3-H, C4-H, C5-H) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data of 1-acetylazepan-2-one

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Lactam Carbonyl (C=O) |

| ~171 | Acetyl Carbonyl (C=O) |

| ~45 | -N-CH₂- (C7) |

| ~37 | -CH₂-C(=O) (C2) |

| ~29 | Methylene Carbons (C4, C5) |

| ~27 | Acetyl Methyl (-CH₃) |

| ~23 | Methylene Carbon (C3) |

FTIR Spectroscopy

The infrared spectrum of 1-acetylazepan-2-one is characterized by strong absorption bands corresponding to the carbonyl groups.

Table 5: FTIR Spectral Data of 1-acetylazepan-2-one

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2930, 2860 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (acetyl carbonyl) |

| ~1680 | C=O stretching (lactam carbonyl) |

| ~1260 | C-N stretching |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 1-acetylazepan-2-one results in fragmentation patterns that can be used for its identification. The molecular ion peak is observed at m/z 155.

Key Fragmentation Pathways:

-

Loss of the acetyl group: A prominent fragmentation involves the cleavage of the N-acetyl bond, leading to the formation of a caprolactam cation radical at m/z 113.

-

Formation of an acylium ion: Cleavage of the bond between the nitrogen and the acetyl carbonyl can result in the formation of a stable acylium ion at m/z 43 ([CH₃CO]⁺).

Chemical Reactivity and Stability

Reactivity

-

Activator in Anionic Polymerization: 1-acetylazepan-2-one is a well-established activator for the anionic ring-opening polymerization of ε-caprolactam to produce Nylon-6. The acetyl group enhances the susceptibility of the lactam ring to nucleophilic attack by the caprolactam anion, thereby initiating polymerization.

-

Hydrolysis: As an N-acyl lactam, 1-acetylazepan-2-one is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the acetyl group to regenerate ε-caprolactam and acetic acid. The rate of hydrolysis is dependent on pH and temperature.[8]

-

Incompatibility: The compound is incompatible with strong oxidizing agents.[4]

Thermal Stability

Potential Biological Activity

Direct studies on the biological activity of 1-acetylazepan-2-one are limited. However, the β-lactam ring is a key structural motif in a wide range of antibiotics, such as penicillins and cephalosporins.[10] These antibiotics typically function by inhibiting bacterial cell wall synthesis. Furthermore, various N-acyl lactams have been investigated for their potential as antibacterial agents and enzyme inhibitors.[1][11]

The biological activity of β-lactams is often associated with their ability to acylate serine residues in the active sites of penicillin-binding proteins (PBPs), thereby inactivating these enzymes and disrupting peptidoglycan synthesis. While 1-acetylazepan-2-one lacks the typical structural features of potent β-lactam antibiotics, its N-acyl lactam structure suggests a potential, albeit likely weak, for interaction with biological nucleophiles.

References

- 1. N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylcaprolactam | C8H13NO2 | CID 15904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetylcaprolactam | 1888-91-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Progress in the development of β-lactams as N-Acylethanolamine Acid Amidase (NAAA) inhibitors: Synthesis and SAR study of new, potent N-O-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-acetylcaprolactam: A Technical Guide

Introduction: N-acetylcaprolactam (CAS No. 1888-91-1) is a significant chemical intermediate with versatile applications, particularly in the pharmaceutical and polymer industries.[1] Its role as an activator in the anionic polymerization of ε-caprolactam to produce Polyamide 6 (Nylon 6) is well-established.[2][3][4] Furthermore, it serves as a crucial building block in the synthesis of more complex molecules for drug development and the production of disinfectants.[1] This technical guide provides an in-depth overview of a common synthesis method for N-acetylcaprolactam, its detailed physicochemical and spectroscopic characterization, and its primary applications, tailored for researchers, scientists, and professionals in drug development.

Synthesis of N-acetylcaprolactam

The most prevalent laboratory and industrial synthesis of N-acetylcaprolactam involves the acetylation of caprolactam using acetic anhydride.[5] This method is favored for its high yield and relatively straightforward procedure.

1.1 Reaction Scheme

The reaction proceeds via the nucleophilic attack of the nitrogen atom in caprolactam on one of the carbonyl carbons of acetic anhydride, leading to the formation of N-acetylcaprolactam and acetic acid as a byproduct.

-

Reactants: ε-Caprolactam, Acetic Anhydride

-

Product: N-acetylcaprolactam

-

Byproduct: Acetic Acid

1.2 Experimental Protocol: Acetylation of Caprolactam

This protocol is based on a reported high-yield synthesis method.[5]

Materials:

-

ε-Caprolactam (1.0 mol, 113.2 g)

-

Acetic Anhydride (1.2 mol, 122.5 g)

-

Toluene

-

Reaction vessel equipped with heating, stirring, and two metering pumps

Procedure:

-

Reactant Preparation:

-

Prepare a solution by dissolving 1.0 mol (113.2 g) of caprolactam in 1.25 mol (115.2 g) of toluene at room temperature.

-

Prepare a second solution by dissolving 1.2 mol (122.5 g) of acetic anhydride in 1.25 mol (115.2 g) of toluene.

-

-

Reaction:

-

Heat the reactor to a stable temperature of 100°C using a heat transfer oil bath.[5]

-

Inject the caprolactam solution into the reactor at a flow rate of 10 mL/min using a metering pump.[5]

-

Simultaneously, inject the acetic anhydride solution at a flow rate of 15 mL/min.[5]

-

Maintain the reaction with a residence time of 30 minutes.[5]

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by taking samples and analyzing them via liquid chromatography-mass spectrometry (LC-MS).[5]

-

Once the reaction is complete, collect the reaction solution.

-

-

Purification:

-

Perform an initial distillation on the collected solution to remove the toluene solvent, acetic acid byproduct, and any unreacted acetic anhydride.[5]

-

Conduct a subsequent distillation under reduced pressure to isolate the pure N-acetylcaprolactam.[5]

-

This procedure reportedly yields approximately 145.9 g of the final product, corresponding to a 94% yield.[5]

-

1.3 Synthesis and Purification Workflow

Caption: A flowchart illustrating the key stages of N-acetylcaprolactam synthesis.

Physicochemical Properties

N-acetylcaprolactam is a colorless to light yellow liquid under standard conditions.[2][6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO₂ | [5][6][7] |

| Molar Mass | 155.19 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow, clear liquid | [2][6] |

| Density | 1.094 g/mL at 25 °C | [6][7][8] |

| Boiling Point | 134-135 °C at 26 mmHg | [6][7][8] |

| Refractive Index (n20/D) | 1.489 | [6][7][8] |

| Flash Point | 122 °C (>230 °F) - closed cup | [2][7] |

| Water Solubility | 81.7 g/L at 20 °C | [2][6] |

| LogP | 0.95 at 23 °C | [2][6] |

Spectroscopic Characterization

The structural identity and purity of synthesized N-acetylcaprolactam are confirmed using standard spectroscopic techniques, including NMR, IR, and Mass Spectrometry.

3.1 Spectroscopic Data Summary

| Technique | Expected Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the acetyl group protons (singlet, ~2.4 ppm) and the methylene protons of the seven-membered caprolactam ring (multiplets, ~1.7, 2.6, and 3.8 ppm). | [9][10] |

| IR Spectroscopy | Strong absorption bands for the two carbonyl groups (C=O): one for the tertiary amide (~1670 cm⁻¹) and one for the imide functionality (~1710 cm⁻¹). Absence of N-H stretching bands. | [11][12][13] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 155, corresponding to the molecular weight of the compound. | [13][14] |

3.2 Characterization Workflow

Caption: Workflow for the structural elucidation of synthesized N-acetylcaprolactam.

Applications in Research and Drug Development

N-acetylcaprolactam's unique chemical structure makes it a valuable compound in both polymer science and pharmaceutical synthesis.

4.1 Activator in Anionic Ring-Opening Polymerization (AROP)

One of the primary applications of N-acetylcaprolactam is as an activator (or initiator) for the anionic ring-opening polymerization of ε-caprolactam to produce Nylon 6.[4] The process is initiated by a strong base that deprotonates a caprolactam monomer, forming a caprolactam anion. This anion then attacks the highly electrophilic carbonyl carbon of N-acetylcaprolactam, which is more reactive than another caprolactam monomer. This step opens the ring of the activator and generates an acylated caprolactam anion, which then propagates the polymerization by attacking subsequent caprolactam monomers. This method allows for rapid polymerization at temperatures lower than those required for hydrolytic polymerization.[4]

4.2 Anionic Polymerization Mechanism

Caption: Role of N-acetylcaprolactam as an activator in Nylon 6 synthesis.

4.2 Pharmaceutical Intermediate

In the context of drug development, N-acetylcaprolactam serves as a versatile intermediate.[6] Its lactam structure is a common motif in medicinal chemistry, and the acetyl group can be a handle for further functionalization or a stable protecting group. It is used in the laboratory-scale synthesis of complex organic molecules and potential active pharmaceutical ingredients (APIs).[1][6] Its consistent quality and high purity (typically ≥99%) are critical for ensuring the success and reproducibility of multi-step drug synthesis pathways.[1][7]

Safety and Handling

N-acetylcaprolactam is classified as harmful if swallowed and causes serious eye irritation.[7][12]

-

Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[7][8]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]

-

Storage: Store in a dry, well-ventilated place at room temperature.[2][6] The compound is stable but incompatible with strong oxidizing agents.[2][6]

Conclusion

This technical guide has detailed a high-yield synthesis and comprehensive characterization of N-acetylcaprolactam. The provided experimental protocol, along with tabulated physicochemical and spectroscopic data, serves as a valuable resource for researchers. The workflows and mechanism diagrams illustrate the logical progression of its synthesis, characterization, and its critical role as an activator in polymer chemistry. For professionals in drug development, understanding the synthesis and properties of this key intermediate is essential for its effective application in the creation of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Acetylcaprolactam | 1888-91-1 [chemicalbook.com]

- 3. N-Acetylcaprolactam | 1888-91-1 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Acetylcaprolactam synthesis - chemicalbook [chemicalbook.com]

- 6. N-Acetylcaprolactam [chembk.com]

- 7. N-Acetylcaprolactam 99 1888-91-1 [sigmaaldrich.com]

- 8. N-Acetylcaprolactam 99 1888-91-1 [sigmaaldrich.com]

- 9. N-Acetylcaprolactam(1888-91-1) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Acetylcaprolactam(1888-91-1) IR Spectrum [chemicalbook.com]

- 12. N-Acetylcaprolactam | C8H13NO2 | CID 15904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Acetylcaprolactam [webbook.nist.gov]

- 14. N-Acetylcaprolactam [webbook.nist.gov]

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl-ε-Caprolactam in Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of N-acetyl-ε-caprolactam as an activator in the anionic ring-opening polymerization (AROP) of ε-caprolactam to synthesize polyamide 6 (PA6). The document details the reaction mechanism, presents key quantitative data, outlines experimental protocols, and includes visualizations to elucidate the complex processes involved.

Introduction to Anionic Ring-Opening Polymerization of ε-Caprolactam

The anionic ring-opening polymerization of ε-caprolactam is a highly efficient and rapid method for producing high molecular weight polyamide 6, a versatile thermoplastic with extensive industrial applications.[1] This polymerization process is initiated by a strong base that deprotonates the ε-caprolactam monomer, generating a caprolactam anion. However, this anion alone is not sufficiently reactive to initiate polymerization effectively.[1] To accelerate the reaction, an activator, such as N-acetyl-ε-caprolactam, is introduced. The activator provides a more susceptible site for nucleophilic attack by the caprolactam anion, thereby initiating a rapid chain reaction that leads to polymer formation.[1] N-acetyl-ε-caprolactam is a widely used monofunctional activator that allows for the synthesis of linear polyamide 6 with precise control over the molecular weight.[1][2]

Mechanism of Action of N-Acetyl-ε-Caprolactam

The mechanism of AROP of ε-caprolactam using N-acetyl-ε-caprolactam involves two primary stages: initiation and propagation.[3] These stages are characterized by transacylation processes.[3]

2.1. Initiation

The initiation phase consists of two critical steps:

-

Formation of the Initiator: A strong base, such as sodium hydride (NaH), reacts with the ε-caprolactam monomer to abstract a proton from the amide group. This results in the formation of a sodium caprolactamate, a strongly nucleophilic anion that acts as the initiator.[1]

-

Activation and Formation of the Growth Center: The caprolactam anion attacks the highly electrophilic acetyl carbonyl group of the N-acetyl-ε-caprolactam (the activator). This nucleophilic attack opens the ring of the activator and forms an N-acyllactam, which serves as the actual growth center for the polymer chain.[2][3]

2.2. Propagation

The propagation phase involves the sequential addition of monomer units to the growing polymer chain. This occurs through a series of addition and hydrogen abstraction reactions:[3]

-

A caprolactam anion attacks the endocyclic carbonyl group of the imide at the end of the growing polymer chain. This opens the ring of the monomer and incorporates it into the chain.

-

The newly formed terminal anion then abstracts a proton from another ε-caprolactam monomer. This regenerates the caprolactam anion, which can then attack another growth center, thus propagating the chain reaction.[4] This process repeats, leading to the rapid formation of a high molecular weight polyamide 6 chain.

The diagram below illustrates the detailed signaling pathway of the initiation and propagation steps.

Caption: Mechanism of N-acetyl-ε-caprolactam activated anionic polymerization.

Quantitative Data Summary

The efficiency of the polymerization and the properties of the resulting polyamide 6 are influenced by various factors, including the concentrations of the catalyst and activator, and the polymerization temperature.

Table 1: Effect of Activator (N-acetyl-ε-caprolactam) Concentration on Polymer Properties Data synthesized from typical AROP experiments.

| Activator Conc. (mol%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Conversion (%) | Reaction Time (min) |

| 0.2 | > 50,000 | > 2.5 | ~98 | < 15 |

| 0.4 | ~35,000 | ~2.2 | ~98.5 | < 10 |

| 0.6 | ~25,000 | ~2.0 | ~98.6 | < 8 |

| 0.8 | ~18,000 | ~1.9 | ~98.6 | < 5 |

Note: The molecular weight of the resulting polymer can be precisely controlled by adjusting the concentration of N-acetyl-ε-caprolactam.[1][2]

Table 2: Effect of Polymerization Temperature on Reaction Kinetics Catalyst/Activator System: DL/ACL at 1.5/1.5 mol% concentration.[3]

| Temperature (°C) | Induction Time (s) | Time to Max. Viscosity (s) | Final Conversion (%) |

| 140 | ~150 | ~600 | > 95 |

| 160 | ~100 | ~400 | > 96 |

| 170 | ~60 | ~250 | > 97 |

Note: Increasing the temperature significantly accelerates the polymerization rate, as indicated by the reduced induction time and the time to reach maximum viscosity.[3]

Experimental Protocols

4.1. Laboratory-Scale Synthesis of Polyamide 6

This protocol outlines a typical procedure for the synthesis of polyamide 6 using N-acetyl-ε-caprolactam as the activator.[1]

Materials:

-

ε-Caprolactam (monomer)

-

N-acetyl-ε-caprolactam (activator)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (catalyst)

-

Anhydrous toluene or other suitable aprotic solvent

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Drying: The ε-caprolactam monomer must be thoroughly dried at 60-70°C under vacuum for several hours to remove moisture, which can terminate the polymerization.[1]

-

Monomer Melting: In a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), the dried ε-caprolactam is melted at 80-90°C.[1]

-

Catalyst Addition: The catalyst (e.g., NaH dispersion) is carefully added to the molten caprolactam. The mixture is stirred until the evolution of hydrogen gas ceases, which indicates the complete formation of the sodium caprolactamate initiator.[1]

-

Activator Addition: The temperature is raised to the desired polymerization temperature, typically between 140-180°C. N-acetyl-ε-caprolactam is then added to the reaction mixture under vigorous stirring.[1]

-

Polymerization: The polymerization is typically rapid and highly exothermic. A significant increase in the viscosity of the mixture will be observed as the polymer forms. The reaction is generally complete within 15-30 minutes.[1]

-

Isolation and Purification: After completion, the solid polyamide 6 is removed from the reactor. The polymer is then ground or pelletized and washed with hot water and/or an organic solvent like methanol to remove unreacted monomer and oligomers.[1]

-

Drying: The purified polymer is dried in a vacuum oven at 80-100°C until a constant weight is achieved.[1]

4.2. Experimental Workflow Diagram

The following diagram illustrates the workflow for the laboratory synthesis of polyamide 6.

Caption: Workflow for the synthesis of Polyamide 6 via AROP.

Conclusion

N-acetyl-ε-caprolactam is a highly effective monofunctional activator for the anionic ring-opening polymerization of ε-caprolactam. Its primary function is to create a highly reactive growth center that facilitates the rapid and controlled synthesis of linear polyamide 6. The polymerization kinetics and the final polymer properties can be precisely tuned by adjusting experimental parameters such as temperature and activator concentration. The detailed mechanism and protocols provided in this guide serve as a valuable resource for researchers and scientists working in the field of polymer chemistry.

References

The Role of N-Acetyl-ε-Caprolactam in Anionic Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles governing the use of N-acetyl-ε-caprolactam as a crucial activator in the anionic ring-opening polymerization (AROP) of ε-caprolactam to synthesize polyamide 6 (PA6). This process is renowned for its rapid reaction rates and the ability to produce high molecular weight polymers, making it a cornerstone in the production of this versatile thermoplastic.

Core Principles of Anionic Ring-Opening Polymerization (AROP)

The anionic ring-opening polymerization of ε-caprolactam is a chain-growth polymerization that proceeds via a nucleophilic attack on the monomer. The process is typically initiated by a strong base, which generates a caprolactam anion. However, this anion alone is not sufficiently reactive to efficiently initiate polymerization.[1] To accelerate the reaction, an activator, such as N-acetyl-ε-caprolactam, is introduced. This activator provides a more susceptible site for nucleophilic attack by the caprolactam anion, thereby initiating a rapid and efficient polymerization cascade.[1]

N-acetyl-ε-caprolactam is a widely utilized monofunctional activator in the AROP of ε-caprolactam. Its primary function is to efficiently initiate the polymerization process, leading to the synthesis of linear polyamide 6.[1] The use of a monofunctional activator like N-acetyl-ε-caprolactam is particularly effective in preventing cross-linking reactions, especially at elevated temperatures.[2]

A key advantage of using N-acetyl-ε-caprolactam is the ability to precisely control the molecular weight of the resulting polyamide 6 by adjusting its concentration.[1] As the concentration of N-acetyl-ε-caprolactam increases, the number of active sites in the polymerization system rises, which in turn leads to a decrease in the molecular weight of the final polymer.[2]

The polymerization process is characterized by its rapid and exothermic nature, with the reaction often reaching completion within 15 to 30 minutes.[1] The viscosity of the reaction mixture increases significantly as the polymer chains grow.[1]

Quantitative Data on Polymerization Parameters

The following tables summarize the quantitative effects of key reaction parameters on the anionic polymerization of ε-caprolactam using N-acetyl-ε-caprolactam as an activator.

| Activator (AcCL) Concentration (wt%) | Number-Average Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) |

| 2.0 | 7.9 | ~1.8 |

| 0.5 | 50.7 | ~1.8 |

| Conditions: Reaction temperature of 235 °C and a fixed NaH catalyst concentration of 0.4 wt%. Data sourced from ACS Publications.[2] |

| Catalyst (NaH) Concentration (wt%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Conversion (%) |

| 0.2 | 60,100 | 97.7 |

| 0.4 | 82,900 | 98.6 |

| Conditions: Reaction temperature of 240 °C. Data sourced from ACS Publications. |

Experimental Protocols

This section details a typical laboratory-scale protocol for the synthesis of polyamide 6 via anionic ring-opening polymerization using N-acetyl-ε-caprolactam as the activator.

Materials:

-

ε-Caprolactam (monomer)

-

N-acetyl-ε-caprolactam (activator)

-

Sodium hydride (NaH) or other strong base (catalyst)

-

Anhydrous toluene or other suitable solvent

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Drying: Thoroughly dry the ε-caprolactam at 60-70°C under vacuum for several hours to remove any moisture, which can inhibit the polymerization.[1]

-

Monomer Melting: In a flame-dried reaction vessel under an inert atmosphere, melt the dried ε-caprolactam at 80-90°C.[1]

-

Catalyst Addition: Carefully add the catalyst (e.g., a dispersion of NaH in mineral oil) to the molten caprolactam. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium caprolactamate initiator.[1]

-

Activator Addition: Increase the temperature to the desired polymerization temperature (typically 140-180°C). Add the N-acetyl-ε-caprolactam to the reaction mixture with vigorous stirring.[1]

-

Polymerization: The polymerization is typically rapid and exothermic. The viscosity of the mixture will increase significantly as the polymer forms. The reaction is usually complete within 15-30 minutes.[1]

-

Isolation and Purification: After the polymerization is complete, the solid polyamide 6 is removed from the reactor. The polymer is then ground or pelletized and washed with hot water and/or an organic solvent (e.g., methanol) to remove any unreacted monomer and oligomers.[1]

-

Drying: The purified polymer is dried in a vacuum oven at 80-100°C until a constant weight is achieved.[1]

Visualizations

The following diagrams illustrate the key mechanisms and workflows involved in the process.

Caption: Mechanism of Anionic Ring-Opening Polymerization.

Caption: Experimental Workflow for Polyamide 6 Synthesis.

References

Unlocking New Frontiers in Polymer Synthesis: A Technical Guide to the Novel Applications of Acetyl Caprolactam

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-ε-caprolactam, a well-established activator in the anionic ring-opening polymerization (AROP) of ε-caprolactam for the production of polyamide 6 (PA6), is finding new and innovative applications beyond its traditional role. This technical guide explores the evolving landscape of acetyl caprolactam in polymer synthesis, delving into its use in creating functionalized polyamides, branched architectures, and copolymers with tailored properties for advanced applications.

The Evolving Role of this compound in Polymer Chemistry

This compound's primary function in AROP is to provide an acylated lactam, which is more susceptible to nucleophilic attack by the caprolactam anion than the monomer itself, thus accelerating the polymerization rate.[1] This allows for the rapid and efficient synthesis of high molecular weight PA6.[1] Its monofunctional nature is crucial for producing linear polyamide 6 and preventing cross-linking reactions, especially at elevated temperatures.[2] This precise control over the polymer architecture has made it an indispensable tool in the synthesis of linear PA6.

However, recent research has begun to leverage the unique reactivity of this compound to create more complex and functional polymer structures. These novel applications are expanding the utility of this versatile molecule into areas such as biomaterials, advanced engineering plastics, and specialty copolymers.

Novel Applications of this compound

While the synthesis of linear PA6 remains a cornerstone application, researchers are increasingly exploring the use of this compound in the creation of more sophisticated polymer architectures.

Synthesis of Functional Polyamides

This compound can be used in the AROP of functionalized caprolactam monomers to produce polyamides with pendant functional groups. For instance, it has been used in the polymerization of 5-azepane-2-one ethylene ketal, a functional derivative of ε-caprolactam.[3] This allows for the introduction of ketone groups along the polyamide backbone, which can be subsequently modified to introduce other functionalities or to induce cross-linking.[3]

Development of Branched Polyamides

The synthesis of branched PA6 offers enhanced melt strength and improved processing characteristics compared to its linear counterpart.[4] While not a direct branching agent itself, this compound can be used in conjunction with multifunctional monomers to control the overall polymerization kinetics and molecular weight of the resulting branched polymer. In the co-polymerization of ε-caprolactam and α-Amino-ε-caprolactam (a monomer capable of introducing branches), this compound can be utilized to regulate the initiation and propagation steps, thereby influencing the degree of branching and the final properties of the polymer.[4][5]

Creation of Advanced Copolymers

This compound is also instrumental in the synthesis of various copolymers, where it can be used to initiate the polymerization of caprolactam to form polyamide blocks.

-

Polyether-Block-Amides (PEBAs): These thermoplastic elastomers combine the flexibility of polyethers with the mechanical strength of polyamides. This compound can be used in the ring-opening polymerization of caprolactam to create the polyamide hard segments, which are then reacted with polyether soft segments.[1] The incorporation of N-acetyl-ε-caprolactam as a comonomer can also influence the crystallinity and thermal properties of the resulting PEBA.[1]

-

Polyesteramides (PEAs): These polymers offer a balance of properties between polyesters and polyamides, often exhibiting biodegradability and good mechanical strength. This compound can be used in the anionic copolymerization of ε-caprolactam and ε-caprolactone to synthesize these materials.[6] The ratio of the two monomers, controlled in part by the initiator and activator system, dictates the final properties of the PEA.

Quantitative Data on this compound in Polymer Synthesis

The concentration of this compound as an activator has a significant and predictable impact on the properties of the resulting polyamide 6. The following tables summarize key quantitative data from various studies.

| Activator Concentration (wt%) | Number-Average Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) |

| 0.5 | 50.7 | ~1.8 |

| 1.0 | 25.0 (estimated) | ~1.75 |

| 1.5 | 12.5 (estimated) | ~1.7 |

| 2.0 | 7.9 | ~1.65 |

| Data derived from studies on the anionic polymerization of ε-caprolactam at 230°C with NaH as a catalyst.[2] |

| ACL Content in Feed (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Pure PA6) | 65 | 150 |

| 0.5 | 70 | 200 |

| 1.0 | 75 | 250 |

| 2.0 | 72 | 220 |

| 5.0 | 68 | 180 |

| Data for branched polyamide 6 synthesized via co-polymerization of ε-caprolactam and α-Amino-ε-caprolactam (ACL).[4][5] |

Detailed Experimental Protocols

Anionic Ring-Opening Polymerization of ε-Caprolactam

This protocol describes a typical laboratory-scale synthesis of linear polyamide 6 using this compound as an activator.

Materials:

-

ε-Caprolactam (monomer)

-

N-acetyl-ε-caprolactam (activator)

-

Sodium hydride (NaH) or other strong base (catalyst)

-

Anhydrous toluene or other suitable solvent

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Drying: Thoroughly dry the ε-caprolactam at 60-70°C under vacuum for several hours to remove any moisture.

-

Monomer Melting: In a flame-dried reaction vessel under an inert atmosphere, melt the dried ε-caprolactam at 80-90°C.

-

Catalyst Addition: Carefully add the catalyst (e.g., a dispersion of NaH in mineral oil) to the molten caprolactam. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium caprolactamate initiator.

-

Activator Addition: Increase the temperature to the desired polymerization temperature (typically 140-180°C). Add the N-acetyl-ε-caprolactam to the reaction mixture with vigorous stirring.

-

Polymerization: The polymerization is typically rapid and exothermic. The viscosity of the mixture will increase significantly as the polymer forms. The reaction is usually complete within 15-30 minutes.

-

Isolation and Purification: After the polymerization is complete, the solid polyamide 6 is removed from the reactor. The polymer is then ground or pelletized and washed with hot water and/or an organic solvent (e.g., methanol) to remove any unreacted monomer and oligomers.

-

Drying: The purified polymer is dried in a vacuum oven at 80-100°C until a constant weight is achieved.

Synthesis of Polyether-Block-Amide (PEBA) Copolymers

This protocol outlines the synthesis of PEBA copolymers via a two-step process.

Step 1: Synthesis of Nylon-6 Prepolymer

-

In a reaction vessel equipped with a stirrer and a reflux condenser, load ε-caprolactam and a specific ratio of N-acetyl-ε-caprolactam.[1]

-

Deoxygenate the flask by degassing and back-flushing with nitrogen three times.

-

Slowly heat the mixture to 170°C while stirring.

-

Add deionized water and adipic acid as a catalyst.[1]

-

Heat the resulting mixture at 260°C for 6 hours to obtain the nylon-6 prepolymer.[1]

Step 2: Melt Polycondensation

-

In a nitrogen-filled environment, mix the prepared nylon-6 prepolymer with polytetramethylene ether glycol (PTMEG) of a specific molecular weight.

-

Add titanium (IV) isopropoxide as a catalyst.

-

Heat the reaction mixture to 230°C for 4 hours with stirring.[1]

-

After cooling, dissolve the product in a suitable solvent and precipitate it in a non-solvent to purify the PEBA copolymer.

-

Dry the final product in a vacuum oven.

Visualizing the Processes: Signaling Pathways and Workflows

Anionic Ring-Opening Polymerization (AROP) of ε-Caprolactam

Caption: Mechanism of Anionic Ring-Opening Polymerization of ε-Caprolactam.

Experimental Workflow for Branched Polyamide 6 Synthesis

Caption: Workflow for the Synthesis of Branched Polyamide 6.

Conclusion and Future Outlook

This compound is transitioning from a well-understood activator to a versatile tool for creating novel and complex polymer architectures. Its role in the synthesis of functional, branched, and co-polymers opens up new avenues for material design and development. The ability to precisely control polymerization and introduce specific functionalities is of paramount importance in fields such as drug delivery, where tailored material properties are critical for performance. As research continues to uncover new initiator and monomer systems, the applications for this compound in advanced polymer synthesis are expected to expand even further, solidifying its importance in the polymer chemist's toolkit.

References

- 1. Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene " by Eylem Tarkin-Tas and Lon J. Mathias [aquila.usm.edu]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Preliminary Investigation into the Reaction Kinetics of Acetyl Caprolactam

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-ε-caprolactam, a key activator in the anionic polymerization of ε-caprolactam to produce Nylon-6, plays a critical role in determining the kinetics and properties of the resulting polymer. Understanding the reaction kinetics of N-acetyl-ε-caprolactam itself—encompassing its synthesis, its role in polymerization, and its hydrolysis—is paramount for optimizing manufacturing processes and developing novel materials. This technical guide provides a preliminary investigation into these kinetic aspects, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Synthesis of N-Acetyl-ε-Caprolactam

The synthesis of N-acetyl-ε-caprolactam is most commonly achieved through the acetylation of ε-caprolactam using acetic anhydride. While detailed kinetic studies on this specific reaction are not extensively available in publicly accessible literature, the general mechanism involves the nucleophilic attack of the nitrogen atom of the caprolactam ring on the carbonyl carbon of acetic anhydride.

Reaction Scheme

The overall reaction can be represented as follows:

ε-Caprolactam + Acetic Anhydride → N-Acetyl-ε-caprolactam + Acetic Acid

Experimental Protocol: Synthesis of N-Acetyl-ε-Caprolactam[1]

This protocol is based on a patented method for the synthesis of N-acetyl-ε-caprolactam.

Materials:

-

ε-Caprolactam

-

Acetic Anhydride

-

Toluene

Equipment:

-

Jacketed reactor with temperature control

-

Metering pumps

-

Distillation apparatus

-

Liquid chromatography-mass spectrometry (LC-MS) equipment

Procedure:

-

Prepare a solution of 1 mole of ε-caprolactam dissolved in 1.25 moles of toluene.

-

Prepare a separate solution of 1.2 moles of acetic anhydride in 1.25 moles of toluene.

-

Heat the reactor to 100°C.

-

Simultaneously inject both solutions into the reactor using metering pumps at a controlled flow rate (e.g., caprolactam solution at 10 ml/min and acetic anhydride solution at 15 ml/min).

-

Maintain the reaction mixture at 100°C for a residence time of approximately 30 minutes.

-

Monitor the reaction progress by taking samples and analyzing them using LC-MS.

-

After the reaction is complete, remove the solvent (toluene), by-product (acetic acid), and any unreacted acetic anhydride by distillation.

-

Purify the final product, N-acetyl-ε-caprolactam, by vacuum distillation.

A reported yield for this process is 94%.[1]

Kinetic Data

Role in Anionic Polymerization of ε-Caprolactam

N-acetyl-ε-caprolactam is a widely used monofunctional activator in the anionic ring-opening polymerization of ε-caprolactam. It significantly accelerates the polymerization rate, allowing for rapid and efficient production of Polyamide 6 (Nylon-6).

Mechanism of Action

The polymerization process is initiated by a strong base, which generates a caprolactam anion. This anion, however, is not reactive enough to initiate polymerization efficiently on its own. N-acetyl-ε-caprolactam provides a more susceptible site for nucleophilic attack by the caprolactam anion. This initiates a chain reaction leading to the formation of the polyamide. The use of monofunctional N-acetyl-ε-caprolactam helps to prevent cross-linking reactions at elevated temperatures and allows for the regulation of the polymer's molecular weight by adjusting its concentration.[2]

Experimental Protocol: Kinetic Analysis of Anionic Polymerization[3]

This protocol describes a semi-adiabatic beaker trial method to determine the reaction kinetics.

Materials:

-

ε-Caprolactam (monomer)

-

Sodium caprolactamate (catalyst)

-

N-acetyl-ε-caprolactam (activator)

Equipment:

-

Two-component low-pressure thermoplastic Resin Transfer Moulding (T-RTM) injection machine or equivalent mixing and dispensing system.

-

Heated stainless steel cup.

-

Type K thermocouples.

-

Data acquisition system (to record temperature at a rate of at least 5 Hz).

Procedure:

-

Melt the ε-caprolactam at a temperature of 150°C.

-

Prepare two separate melts: one containing the catalyst and the other containing the activator, both dissolved in molten ε-caprolactam.

-

Heat the stainless steel cup to 150°C.

-

Mix and dispense a specific amount (e.g., 300 g) of the two melts into the heated cup.

-

Immediately begin recording the temperature profile of the polymerizing melt using a thermocouple placed in the center of the specimen.

-

Continue recording for a set duration (e.g., 300 seconds).

-

The exothermic temperature rise is correlated to the degree of conversion.

Kinetic Data

The kinetics of the anionic polymerization of ε-caprolactam are complex and often described by semi-empirical models, such as the Malkin model.[3] The activation energy (Ea) for this reaction is influenced by the specific catalyst and activator system used.

| Catalyst System | Activator System | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

| Sodium Caprolactam Salt | N-75 biuret | 145 - 160 | 73.2 - 77.1 | [4] |

| Sodium Caprolactamate | Hexamethylene-1,6-diisocyanate (HDI) | Not specified | 74 - 79 | [3] |

| Not specified | Not specified | Not specified | 70.3 - 73.2 | [3] |

Table 1: Activation Energies for the Anionic Polymerization of ε-Caprolactam with Various Catalyst/Activator Systems.

The concentration of N-acetyl-ε-caprolactam has a significant impact on the reaction time. An increase in the activator concentration leads to a substantial decrease in the reaction time.[2]

Hydrolysis of N-Acetyl-ε-Caprolactam

The hydrolysis of N-acetyl-ε-caprolactam involves the cleavage of the amide bond, which can be catalyzed by acid or base, or occur enzymatically. This reaction is relevant to the stability and degradation of the activator and the resulting polymer.

Reaction Scheme

The hydrolysis of N-acetyl-ε-caprolactam yields ε-aminocaproic acid and acetic acid.

N-Acetyl-ε-caprolactam + H₂O → ε-Aminocaproic acid + Acetic Acid

Experimental Protocol: Preliminary Investigation of Hydrolysis

Materials:

-

N-acetyl-ε-caprolactam

-

Buffer solutions of various pH

-

High-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer

Equipment:

-

Temperature-controlled reaction vessel

-

Magnetic stirrer

-

Autosampler and injection valve for HPLC or NMR tubes

Procedure:

-

Prepare solutions of N-acetyl-ε-caprolactam in buffer solutions of different pH values.

-

Maintain the solutions at a constant temperature in the reaction vessel.

-

At regular intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable agent).

-

Analyze the concentration of N-acetyl-ε-caprolactam and the hydrolysis products using HPLC or NMR.

-

Plot the concentration of the reactant versus time to determine the reaction rate.

-

Repeat the experiment at different temperatures to determine the activation energy.

Kinetic Data

Specific kinetic data for the hydrolysis of N-acetyl-ε-caprolactam is scarce in the reviewed literature. Studies on related compounds, such as N-aryl-β-lactams, have shown that the hydrolysis is first-order with respect to the hydroxide ion concentration at high pH.[5] The reactivity is significantly influenced by the substituents on the nitrogen atom.[5] It is reasonable to hypothesize that the hydrolysis of N-acetyl-ε-caprolactam would also be subject to acid and base catalysis.

Visualizations

Anionic Polymerization Workflow

Caption: Experimental workflow for kinetic analysis of anionic polymerization.

Synthesis and Hydrolysis Logical Relationship

Caption: Logical relationship between synthesis and hydrolysis of N-acetyl-caprolactam.

Conclusion

This preliminary investigation highlights the central role of N-acetyl-ε-caprolactam in the anionic polymerization of ε-caprolactam and outlines the key reactions associated with its lifecycle. While there is a considerable body of research on the kinetics of the polymerization process it activates, there is a noticeable gap in the literature regarding the specific reaction kinetics of its own synthesis and hydrolysis. The provided experimental protocols offer a starting point for researchers to conduct further detailed kinetic studies. A more comprehensive understanding of these fundamental reactions is essential for the continued development and optimization of polyamide manufacturing and for advancing the design of new materials with tailored properties. Future work should focus on determining the rate laws, rate constants, and activation energies for the acetylation of ε-caprolactam and the hydrolysis of N-acetyl-ε-caprolactam under various conditions.

References

- 1. N-Acetylcaprolactam synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model [mdpi.com]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. Strain effects in acyl transfer reactions. Part I. The kinetics of hydrolysis of some N-aryl-lactams | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note and Protocol for Laboratory-Scale Synthesis of Polyamide 6 via Anionic Ring-Opening Polymerization of ε-Caprolactam

Introduction

Polyamide 6 (PA6), commonly known as nylon 6, is a widely utilized engineering thermoplastic valued for its excellent mechanical properties, chemical resistance, and thermal stability.[1] One efficient method for its synthesis is the anionic ring-opening polymerization (AROP) of its monomer, ε-caprolactam. This method offers advantages such as rapid reaction rates and high conversion levels.[2] In this process, a strong base is used as a catalyst to generate a caprolactam anion, and an activator, such as N-acetyl-ε-caprolactam (AcCL), is employed to initiate the polymerization. The use of a monofunctional activator like AcCL allows for precise control over the molecular weight of the resulting polymer.[2][3] This document provides a detailed protocol for the laboratory-scale synthesis of Polyamide 6, intended for researchers and scientists in materials science and polymer chemistry.

Reaction Mechanism

The anionic ring-opening polymerization of ε-caprolactam is initiated by a strong base, such as sodium hydride (NaH), which deprotonates a caprolactam monomer to form a reactive anion. This anion then attacks an activated monomer, typically N-acetyl-ε-caprolactam, initiating the ring-opening process. The propagation proceeds by the attack of caprolactam anions on the growing polymer chain, leading to the formation of high molecular weight Polyamide 6.[1]

Experimental Protocol

This protocol outlines the necessary steps for the synthesis of Polyamide 6 in a laboratory setting.

Materials and Reagents:

-

ε-Caprolactam (CPL)

-

N-acetyl-ε-caprolactam (AcCL)

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous toluene

-

Methanol

-

Formic acid (for viscosity measurements)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Nitrogen inlet and outlet

-

Schlenk line or similar inert atmosphere setup

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Vacuum oven

Procedure:

-

Purification of Reagents:

-

ε-Caprolactam should be dried under vacuum at 50°C prior to use to remove any moisture.

-

-

Reaction Setup:

-

Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser with a nitrogen outlet, and a nitrogen inlet.

-

Ensure all glassware is thoroughly dried to prevent premature termination of the polymerization.

-

The system should be purged with high-purity nitrogen gas to create an inert atmosphere.

-

-

Polymerization:

-

Introduce the desired amount of ε-caprolactam into the reaction flask.

-

Heat the flask to 130°C under a continuous nitrogen flow to melt the monomer.[2]

-

Once the ε-caprolactam is completely melted, add the specified amount of sodium hydride (catalyst).

-

After the catalyst has been added, introduce the N-acetyl-ε-caprolactam (activator) to the reaction mixture.

-

Raise the temperature to the desired reaction temperature (e.g., 235°C) and maintain it for the specified reaction time.[2] The polymerization is typically rapid.[4]

-

-

Isolation and Purification of Polyamide 6:

-

After the polymerization is complete, cool the reaction mixture to room temperature. The solid polymer will form.

-

Break the solid polymer into smaller pieces.

-

To remove unreacted monomer and oligomers, the polymer can be washed with hot water.

-

Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.

-

Data Presentation

The concentration of the activator, N-acetyl-ε-caprolactam, has a significant impact on the number-average molecular weight (Mn) of the resulting Polyamide 6. The following table summarizes the effect of AcCL concentration on Mn at a constant reaction temperature of 235°C and a fixed NaH catalyst concentration of 0.4 wt%.[2]

| N-acetyl-ε-caprolactam (AcCL) Concentration (wt%) | Number-Average Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) |

| 2.0 | 7.9 | Not Specified |

| 1.5 | Not Specified | Not Specified |

| 1.0 | Not Specified | Not Specified |

| 0.5 | 50.7 | Not Specified |

Table 1: Effect of AcCL concentration on the molecular weight of Polyamide 6. Data extracted from a study conducted at 235°C with 0.4 wt% NaH catalyst.[2]

Characterization

The synthesized Polyamide 6 can be characterized using various analytical techniques to determine its molecular weight, thermal properties, and structure.

Viscometry:

-

The viscosity-average molecular weight can be determined by measuring the intrinsic viscosity of the polymer in a suitable solvent, such as formic acid, using a Ubbelohde viscometer.

Differential Scanning Calorimetry (DSC):

-

Thermal properties such as the melting temperature (Tm) and crystallization temperature (Tc) can be determined using DSC.[5] A typical procedure involves heating the sample to eliminate thermal history, followed by a controlled cooling and heating cycle.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy can be used to confirm the chemical structure of the Polyamide 6 by identifying the characteristic amide bond vibrations.

Experimental Workflow

Caption: Experimental workflow for the synthesis of Polyamide 6.

Signaling Pathway

Caption: Anionic ring-opening polymerization of ε-caprolactam.

References

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Anionic Ring-Opening Polymerization of 뵉Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst - American Chemical Society - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anionic Ring-Opening Polymerization of ε-Caprolactam

Introduction

The anionic ring-opening polymerization (AROP) of ε-caprolactam is a prominent method for synthesizing Polyamide 6 (PA6), also known as Nylon 6. This process is of significant interest to researchers and industry professionals due to its remarkably fast reaction rates, often orders of magnitude higher than conventional hydrolytic polymerization.[1][2] AROP allows for the production of PA6 with a narrow molecular weight distribution under relatively low-temperature conditions (140-200°C).[3][4] The mechanism relies on a two-component initiating system: a strong base (initiator or catalyst) that generates the propagating lactam anions, and an N-acyllactam (activator) that serves as the growth center.[3][5] The versatility of this method allows for bulk (melt) polymerization, making it suitable for processes like reaction injection molding (RIM) and the in-situ fabrication of thermoplastic composites.[6][7] This document provides a detailed overview of the experimental setup, protocols for synthesis and characterization, and key reaction parameters.

Reaction Mechanism Overview

The polymerization proceeds through a series of key steps involving an initiator (a strong base, e.g., sodium hydride or sodium caprolactamate) and an activator (e.g., N-acetylcaprolactam). The initiator deprotonates an ε-caprolactam monomer, forming a highly nucleophilic lactam anion. This anion then attacks the carbonyl group of an activator molecule, which is more electrophilic than the monomer's carbonyl group. This step opens the activator's lactam ring and forms a new N-acyllactam, which becomes the active center for chain growth. Propagation continues via the repeated nucleophilic attack of lactam anions on the endocyclic carbonyl group of the growing polymer chain.[5][6][8]

Experimental Protocols

A successful polymerization requires meticulous attention to reagent purity and the maintenance of an inert atmosphere, as the anionic species are highly sensitive to moisture and oxygen.

I. Materials and Reagent Preparation

-

Monomer Purification: ε-caprolactam monomer must be free of moisture. Before use, it should be dried under vacuum at 35-40°C overnight.[6] For higher purity, recrystallization from a suitable solvent like cyclohexane followed by vacuum drying over P₂O₅ is recommended.[1]

-

Initiator/Catalyst:

-

Sodium Hydride (NaH): A 60% dispersion in mineral oil is commonly used. It can be washed with dried hexane or perfluoroether to remove the oil before use.[1]

-

Sodium Caprolactamate (Brüggolen C10): Often supplied as a masterbatch in caprolactam (e.g., 17-19% concentration) and should be dried under vacuum before use.[6]

-

Grignard Reagents (e.g., Ethylmagnesium Bromide): Used to form ε-caprolactam magnesium bromide in situ.[3]

-

-

Activator:

-

N-acetylcaprolactam (AcCL): Can typically be used as received if purity is high (99%).[1]

-

Hexamethylene-1,6-dicarbamoylcaprolactam (Brüggolen C20P): A bifunctional activator, also supplied as a masterbatch, requires vacuum drying.[6]

-

Methylene Diphenyl Diisocyanate (MDI): A common bifunctional activator.[9]

-

-

Inert Gas: High-purity nitrogen or argon is required to maintain an inert atmosphere throughout the experiment.

II. Experimental Workflow